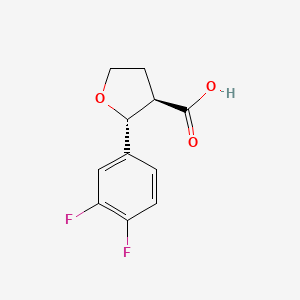

(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid

描述

(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring substituted with a 3,4-difluorophenyl group and a carboxylic acid functional group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and other scientific disciplines.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 3,4-Difluorophenyl Group: This step often involves the use of difluoromethylation reagents to introduce the difluorophenyl moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

化学反应分析

Synthetic Routes to CPA

CPA is synthesized through several pathways, each involving distinct intermediates and reaction conditions.

Scheme 7 Route

-

Step 1 : Condensation of 3,4-difluorobenzaldehyde with malonic acid in pyridine/piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid .

-

Step 2 : Conversion to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride (SOCl₂) in toluene/pyridine .

-

Cyclopropanation : Reaction with trimethylsulfoxonium iodide forms the cyclopropyl core.

-

Hydrolysis : Final treatment with lithium hydroxide (LiOH) in tetrahydrofuran (THF) yields CPA .

Limitations :

Scheme 9 Route

-

Step 1 : Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride (ClCH₂COCl) and AlCl₃ produces 2-chloro-1-(3,4-difluorophenyl)ethanone .

-

Step 2 : Stereoselective reduction using a chiral oxazaborolidine catalyst and borane dimethylsulfide (BH₃·SMe₂) gives 2-chloro-1-(3,4-difluorophenyl)ethanol (>98% ee) .

-

Cyclopropanation : Reaction with triethylphosphoacetate (EtO₂CCH₂PO(OEt)₂) and NaH in toluene forms the cyclopropane ring .

Advantages :

-

Higher enantiomeric excess (ee) compared to Scheme 7.

Scheme 10 Route

-

Step 1 : (E)-3-(3,4-difluorophenyl)acrylic acid reacts with oxalyl chloride (COCl)₂ in dichloromethane (DCM) to form acryloyl chloride .

-

Step 2 : Coupling with (2R)-bornane-10,2-sultam and triethylamine (NEt₃) generates a chiral auxiliary intermediate .

-

Cyclopropanation : Methyl-1-nitrosourea and palladium acetate (Pd(OAc)₂) facilitate ring closure .

-

Hydrolysis : LiOH in THF removes the auxiliary group to yield CPA .

Key Data :

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | (COCl)₂, DMF | DCM | 0°C → rt | 92% |

| 3 | Pd(OAc)₂ | Et₂O | rt | 78% |

Scheme 12 Route

-

Step 1 : Wittig reaction of 3,4-difluorobenzaldehyde with methyltriphenylphosphonium bromide and DBU in toluene yields 3,4-difluorostyrene .

-

Cyclopropanation : Ethyl diazoacetate (N₂CHCO₂Et) and a Ru(II)/chiral ligand catalyst ([RuCl₂(p-cymene)]₂ with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine) produce ethyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate .

Stereochemical Outcome :

Catalytic Functionalization and Byproduct Analysis

CPA’s furan ring undergoes selective modifications under metal-catalyzed conditions. For example, oxo-rhenium catalysts (e.g., Re(O)Cl₃(OPPh₃)(Me₂S)) with Cu(OTf)₂ cocatalysts enable allylation at the anomeric position, achieving up to 92% yield (Table 1) .

Table 1. Catalytic Allylation of Furanoside Derivatives

| Entry | Catalyst | Cocatalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Re(O)Cl₃(OPPh₃)(Me₂S) | None | 0.5 | 45 |

| 2 | Re(O)Cl₃(OPPh₃)(Me₂S) | Cu(OTf)₂ | 12 | 92 |

| 5 | Re(O)Cl₃(OPPh₃)(Me₂S) | CoCl₂ | 26 | 85 |

Mechanistic Insight :

-

Thiophilic cocatalysts (e.g., Cu(OTf)₂) accelerate ligand displacement at Re centers, enhancing reaction kinetics .

-

DFT calculations support a cationic intermediate (ΔE = 2.71 kcal/mol) favoring β-allylation (76:24 α/β ratio) .

Stereochemical Control

Chiral auxiliaries (e.g., bornane sultam) and transition-metal catalysts (Ru, Pd) are critical for achieving CPA’s (2R,3R) configuration. For example:

-

Ru-catalyzed cyclopropanation in Scheme 12 delivers >99% trans diastereoselectivity .

-

Oxazaborolidine-mediated reductions in Scheme 9 achieve >98% ee .

Degradation and Stability

CPA undergoes hydrolysis under acidic conditions (HCl, 60°C) to form 3,4-difluorophenylacetic acid derivatives. Alkaline conditions (NaOH, MeOH) cleave the cyclopropane ring, yielding a dicarboxylic acid byproduct .

科学研究应用

(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .

相似化合物的比较

Similar Compounds

2-Chloro-4-fluorophenol: This compound shares the fluorophenyl group but differs in the presence of a chlorine atom instead of the tetrahydrofuran ring.

Other Difluorophenyl Derivatives: Compounds with similar difluorophenyl groups but different functional groups or ring structures.

Uniqueness

(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid is unique due to its specific combination of a chiral tetrahydrofuran ring, a difluorophenyl group, and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(2R,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of tetrahydrofuran derivatives, which are known for their diverse biological properties, including antifungal and anticancer activities.

Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, a patent describes various tetrahydrofuran derivatives as antifungals, suggesting that modifications in the chemical structure can enhance their efficacy against fungal pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In studies focusing on related structures, it was found that certain tetrahydrofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study reported that specific analogs demonstrated significant cytotoxic effects against K562 and MCF-7 cells, indicating their potential as lead compounds for cancer therapy .

The mechanism behind the biological activity of this compound is thought to involve modulation of key signaling pathways associated with cell growth and apoptosis. Compounds with similar structures have been shown to act as selective inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle control and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A systematic study on related compounds revealed that the presence of fluorine atoms significantly enhances potency against specific biological targets. The position and number of substituents on the aromatic ring also play critical roles in determining the overall activity .

Case Studies

- Anticancer Efficacy : A study involving several tetrahydrofuran derivatives showed that those with difluorophenyl substituents exhibited improved antiproliferative activity compared to their non-fluorinated counterparts. The most potent compounds were further evaluated for their effects on cell cycle arrest and apoptosis induction in cancer models .

- Animal Models : In vivo studies using animal models have demonstrated that certain derivatives can effectively lower cholesterol and triglyceride levels, suggesting additional therapeutic benefits beyond their anticancer properties .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Values (µM) | Reference |

|---|---|---|---|

| This compound | Antifungal | Not specified | |

| Related Tetrahydrofuran Derivative | Anticancer | 1.02 - 5.66 | |

| Tetrahydrofuran Analog | Cholesterol-lowering | Not specified |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Fluorine | Increased potency |

| Position of Substituents | Critical for biological activity |

| Aromatic Ring Modifications | Alters interaction with targets |

属性

IUPAC Name |

(2R,3R)-2-(3,4-difluorophenyl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-2-1-6(5-9(8)13)10-7(11(14)15)3-4-16-10/h1-2,5,7,10H,3-4H2,(H,14,15)/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLNQIZTKWWNCC-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。